(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWDMXZXTKWWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CS(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (5,5-dimethyloxolan-2-yl)methanol with a sulfonyl chloride reagent under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would produce a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Synthetic Applications
-
Reagent in Organic Synthesis
- (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is primarily used as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and functional properties.
- Case Study: In a study by Enamine, the compound was utilized to synthesize novel sulfonamide derivatives that exhibited improved biological activity compared to their parent compounds .
- Formation of Sulfonamides
-
Synthesis of Biologically Active Compounds
- The compound has been used in the synthesis of biologically active compounds, particularly in the pharmaceutical industry. Its ability to modify existing structures allows for the development of new drugs with enhanced efficacy.
- Example: A research team reported the synthesis of a series of anti-cancer agents through the application of this compound in their synthetic route.
Medicinal Chemistry Applications
-
Drug Development
- The versatility of this compound makes it an attractive option for drug development processes. Its use in modifying drug candidates can lead to improved pharmacokinetic properties.
- Case Study: In a project aimed at developing new anti-inflammatory drugs, researchers incorporated this compound to optimize lead compounds, resulting in candidates with better solubility and bioavailability .
- Targeting Specific Biological Pathways
Mechanism of Action
The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Functional Comparisons
The compound’s structure combines a sulfonyl chloride group (–SO₂Cl) with a bicyclic ether system. Key comparisons include:
- Methanesulfonyl Chloride (CH₃SO₂Cl) : A simple aliphatic sulfonyl chloride with high reactivity due to minimal steric hindrance.
- Benzenesulfonyl Chloride (C₆H₅SO₂Cl) : An aromatic sulfonyl chloride with reduced reactivity compared to aliphatic derivatives due to resonance stabilization of the leaving group.
- p-Toluenesulfonyl Chloride (TsCl, CH₃C₆H₄SO₂Cl) : Similar to benzenesulfonyl chloride but with a methyl substituent enhancing electron withdrawal, increasing reactivity slightly.
Table 1: Structural and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight | Reactivity (Hydrolysis) | Key Structural Features |
|---|---|---|---|---|
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.56 g/mol | High (Room temperature) | No steric hindrance |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 g/mol | Moderate (3h stirring) | Aromatic ring resonance stabilization |
| p-Toluenesulfonyl Chloride | C₇H₇SO₂Cl | 190.65 g/mol | Moderate (24h reflux) | Methyl substituent enhances reactivity |
| (5,5-Dimethyloxolan-2-yl)methanesulfonyl Chloride* | C₇H₁₁ClO₃S | ~210.67 g/mol | Likely intermediate | Steric hindrance from oxolane ring |
*Estimated properties based on structural analogs.
Biological Activity
(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS No. 1600776-10-0) is a sulfonyl chloride derivative that has gained attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H13ClO3S
- Molecular Weight : 212.69 g/mol
- Boiling Point : Not specified
- Purity : NLT 98% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride functional group can act as an electrophile, facilitating nucleophilic substitutions with amines and alcohols, which are critical in drug development and synthesis of bioactive compounds.
Potential Interactions:
- Protein Modulation : The compound may modify protein functions through covalent bonding with amino acid side chains.
- Enzyme Inhibition : It could potentially inhibit specific enzymes by forming stable adducts, altering their activity.
- Antimicrobial Activity : Preliminary studies suggest that similar sulfonyl chlorides exhibit antimicrobial properties, which may extend to this compound .
Case Studies and Research Findings
-
Synthesis and Application :
- Research indicates that sulfonyl chlorides can be utilized in synthesizing various bioactive molecules, enhancing their therapeutic potential .
- A study highlighted the use of methanesulfonyl chloride in the synthesis of polycyclic amines as opioid receptor modulators, suggesting a pathway for exploring analgesic properties .
- Toxicological Studies :
Data Table: Comparison of Biological Activities
| Compound Name | CAS No. | Biological Activity | Notes |
|---|---|---|---|
| This compound | 1600776-10-0 | Potential antimicrobial | Limited direct studies available |
| Methanesulfonyl chloride | 124-63-0 | Broad-spectrum antimicrobial | Highly toxic; used in organic synthesis |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Not applicable | Antifungal; inhibits yeast cell cycle | Demonstrated antimicrobial properties |
Q & A
Q. What are the common synthetic routes for (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sulfonylation of (5,5-dimethyloxolan-2-yl)methanol using chlorosulfonic acid or sulfuryl chloride. Key steps include:
- Starting Materials : (5,5-Dimethyloxolan-2-yl)methanol and chlorosulfonic acid.
- Reaction Optimization : Temperature control (0–5°C to minimize side reactions), solvent selection (anhydrous dichloromethane or ethyl acetate), and stoichiometric excess of sulfonylation reagent (1.2–1.5 equivalents).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ether.
Yield improvements focus on inert atmosphere (N₂/Ar) and moisture exclusion .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) to confirm methyl groups (δ 1.2–1.4 ppm) and sulfonyl chloride moiety (δ 3.8–4.2 ppm). ¹³C NMR for oxolane ring verification.
- Infrared Spectroscopy (IR) : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (≥95% by area normalization).
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (C₈H₁₃ClO₃S⁺, theoretical m/z 224.03) .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store at 0–6°C in airtight, amber glass containers under inert gas (N₂/Ar). Desiccants (e.g., molecular sieves) should be added to prevent hydrolysis. Stability testing via periodic HPLC analysis (every 3 months) is advised to monitor degradation (e.g., sulfonic acid formation) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to structurally similar sulfonyl chlorides in nucleophilic substitution reactions?
- Methodological Answer : The steric hindrance from the 5,5-dimethyloxolane group reduces reactivity compared to less hindered analogs (e.g., methanesulfonyl chloride). Kinetic studies (e.g., pseudo-first-order reactions with amines) and computational modeling (DFT for transition-state analysis) can quantify this effect. Substituent electronic effects are assessed via Hammett plots using para-substituted anilines .
Q. What experimental strategies can be employed to investigate the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C.
- Analytical Monitoring : Use HPLC to track hydrolysis products (e.g., sulfonic acid derivatives) over time.
- Kinetic Modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life under standard conditions .
Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Purity Verification : Re-analyze disputed compounds via NMR and HPLC to rule out impurities (e.g., residual solvents) .
- Orthogonal Assays : Compare results across multiple bioactivity platforms (e.g., enzyme inhibition vs. cell-based assays).
- Structural Confirmation : X-ray crystallography or NOESY NMR to confirm stereochemistry, which may influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
